molecular formula C6H14ClO3P B043684 Diisopropyl chlorophosphate CAS No. 2574-25-6

Diisopropyl chlorophosphate

Cat. No.: B043684
CAS No.: 2574-25-6
M. Wt: 200.6 g/mol
InChI Key: GUFGWNUUDBGEGH-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless liquid that is moisture-sensitive and has a molecular weight of 200.60 g/mol . This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Diisopropyl chlorophosphate can be synthesized through the reaction of diisopropyl phosphite with phosphorus trichloride under controlled conditions . The reaction typically involves the following steps:

    Reaction of diisopropyl phosphite with phosphorus trichloride: This step generates diisopropyl phosphorochloridate.

    Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Diisopropyl chlorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding phosphoramidates or phosphates.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form diisopropyl phosphate and hydrochloric acid.

    Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can participate in such reactions under specific conditions.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diisopropyl chlorophosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidates and phosphates.

    Biology: It serves as a tool for studying enzyme mechanisms, especially those involving phosphorylation.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diisopropyl chlorophosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to nucleophilic sites on target molecules, such as enzymes or other proteins. This phosphorylation can alter the activity of the target molecule, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Diisopropyl chlorophosphate can be compared with other similar compounds, such as:

    Diisopropyl fluorophosphate: This compound is also a phosphorylating agent but contains a fluorine atom instead of chlorine.

    Diethyl chlorophosphate: Similar to this compound but with ethyl groups instead of isopropyl groups. It is used in similar applications but may have different reactivity and properties.

The uniqueness of this compound lies in its specific reactivity and the nature of its isopropyl groups, which can influence its behavior in chemical reactions and its applications in various fields.

Properties

IUPAC Name

2-[chloro(propan-2-yloxy)phosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFGWNUUDBGEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180423
Record name Phosphorochloridic acid, bis(1-methylethyl) ester (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2574-25-6
Record name Bis(1-methylethyl) phosphorochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2574-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorochloridic acid, diisopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorochloridic acid, bis(1-methylethyl) ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl Phosphorochloridate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for diisopropyl chlorophosphate with anilines?

A1: this compound (DIPCP) reacts with anilines through a concerted mechanism primarily involving a backside nucleophilic attack. This conclusion is drawn from kinetic studies that show an inverse secondary deuterium kinetic isotope effect (DKIE). Essentially, the reaction rate is slightly faster when deuterium replaces hydrogen in the aniline, suggesting a transition state where the C-H(D) bond is becoming less constrained. [, ]

Q2: Why is the anilinolysis of this compound considered "slow"?

A2: Research has shown that the reaction rate of this compound with anilines is slower than would be expected based solely on conventional stereoelectronic effects. [, ] While the exact reasons for this slow reaction rate haven't been fully elucidated in the provided research, it suggests that other factors, such as steric hindrance around the phosphorus center due to the isopropyl groups, might play a significant role in slowing down the nucleophilic attack.

Q3: How does the structure of the aniline affect its reaction with this compound?

A3: While the provided research doesn't delve deep into structure-activity relationships, it does indicate that the substituent on the aniline influences the reaction. The magnitude of the inverse secondary DKIE is highest when the aniline substituent (X) is hydrogen. [, ] This implies that electron-donating or withdrawing nature of the substituent on the aniline ring likely affects the electron density at the reaction center (nitrogen of aniline), thereby influencing the reaction rate with this compound.

Q4: Is there a relationship between the cholinesterase inhibiting activity of this compound and its toxicity?

A4: Yes, research suggests a correlation between the ability of this compound to inhibit cholinesterase and its toxicity. A study found that the logarithm of the lethal dose (LD50) for this compound in mice was directly proportional to the logarithm of the concentration required to inhibit 50% of cholinesterase activity in vitro. [] This suggests that cholinesterase inhibition is a key mechanism for the toxic effects of this compound.

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